Acetly-
Overview
Description
Acetly- is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetly- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC to form an active ester.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Acetly- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetly- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Acetly- has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Peptides are used in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Acetly- depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine: Another synthetic peptide with different amino acid composition.
N-Acetyl-L-threonyl-(aR)-a-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-[(2S,3R)-2-(acetylamino)-3-hydroxy-4-methyl-1-oxopentyl]oxy]-L-leucyl-N,O-dimethyl-L-threonine (7→1)-lactone: A peptide with a complex structure and specific biological activity.
Uniqueness
Acetly- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Biological Activity
Acetyl compounds, particularly those featuring the acetyl group (-COCH₃), have garnered significant attention in the realm of biological research due to their diverse biological activities. This article delves into various acetyl derivatives, their mechanisms of action, and their implications in medical and pharmacological applications.
Overview of Acetyl Compounds
The acetyl group is a functional group derived from acetic acid, characterized by the presence of a carbonyl (C=O) and a methyl (CH₃) group. Its incorporation into various molecular frameworks often enhances biological activity, making acetyl derivatives valuable in drug development and therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 3-acetyl-1,3,4-oxadiazoline derivatives. These compounds demonstrated significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin in some cases. The mechanism of action is believed to involve interference with gene transcription related to biofilm formation, which is crucial for bacterial virulence.
Table 1: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoline Derivatives
2. Cytotoxicity Studies
Cytotoxicity assessments of acetyl derivatives have shown varied effects on cell viability. For instance, certain compounds exhibited cytotoxic properties at specific concentrations, while others enhanced cell viability in cultured L929 and A549 cells.
Table 2: Cytotoxic Effects of Selected Acetyl Compounds
Compound | Concentration (µM) | Viability (%) | Cell Line | Reference |
---|---|---|---|---|
Compound 25 | 100 (24h) | Decreased | L929 | |
Compound 29 | 50 (48h) | Increased | A549 | |
Compound 37 | 100 (24h) | Increased | HepG2 |
Acetyl-DL-Leucine in REM Sleep Behavior Disorder
A notable case study involved two patients with idiopathic REM sleep behavior disorder (iRBD) treated with Acetyl-DL-Leucine (ADLL). Over an 18-month period, both patients showed significant improvement in RBD symptoms and associated cognitive functions. The treatment resulted in stabilized DAT-SPECT binding ratios and improved FDG-PET scores, indicating a reversal of neurodegenerative processes.
Key Findings:
- Patient 1: RBD severity score reduced from 21 to 5 within three weeks.
- Patient 2: Complete resolution of aggressive dream content after three weeks.
- Both patients maintained normal motor and cognitive function throughout the treatment period.
The biological activities of acetyl compounds can be attributed to several mechanisms:
- Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial transcription processes.
- Cytotoxicity: Induction of apoptosis or necrosis in cancerous cells through reactive oxygen species (ROS) generation.
- Neuroprotective Effects: Modulation of neurotransmitter systems and reduction of neuroinflammation.
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXTVYDSGCHGAN-PITCCTKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746717 | |
Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189064-06-0 | |
Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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